molecular formula C3H3Cl5 B3053720 1,1,1,2,2-Pentachloropropane CAS No. 55632-13-8

1,1,1,2,2-Pentachloropropane

Cat. No. B3053720
CAS RN: 55632-13-8
M. Wt: 216.3 g/mol
InChI Key: FTCVHAQNWWBTIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1,1,1,2,2-Pentachloropropane is C3H3Cl5 . The average mass is 216.321 Da and the monoisotopic mass is 213.867737 Da .


Physical And Chemical Properties Analysis

The molecular formula of 1,1,1,2,2-Pentachloropropane is C3H3Cl5 . The average mass is 216.321 Da and the monoisotopic mass is 213.867737 Da .

Scientific Research Applications

Synthesis Applications

1,1,1,2,2-Pentachloropropane plays a significant role in the field of chemical synthesis. Research has shown its utility in radical addition reactions, such as the preparation of 1,1,1,3,3-pentachloropropane through the reaction between carbon tetrachloride and vinyl chloride. Different catalysts, like Cu2Cl2 and triethaolamine, have been utilized to enhance product yield effectively (Jian, 2007). Similarly, iron powder and tributyl phosphate have been used as catalysts in the synthesis of 1,1,1,3,3-pentachloropropane, with high yields and purity being achieved (Xu Xiao-ta, 2013). These studies illustrate the compound's relevance in creating specific chlorinated hydrocarbons.

Isotope Fractionation Studies

1,1,1,2,2-Pentachloropropane has also been instrumental in isotope fractionation studies. For instance, research on 1,2-dichloropropane (a related compound) involving Dehalococcoides populations revealed insights into the fate of chlorinated hydrocarbons in subsurface systems. This study employed compound-specific stable carbon isotope analysis to understand the biotic and abiotic transformation processes of these compounds (Fletcher et al., 2009).

Environmental Chemistry

In the realm of environmental chemistry, 1,1,1,2,2-Pentachloropropane and related compounds have been studied for their behavior in various environments. For example, the kinetic study of 1,1,1,3,3-pentachloropropane's synthesis, using iron powder and dibutyl phosphate, provided insights into the reaction mechanisms and conditions optimal for industrial applications. Such studies are crucial for understanding and mitigating environmental impacts of industrial processes involving chlorinated hydrocarbons (Xu Xiao-ta, 2014).

Safety And Hazards

1,1,1,2,2-Pentachloropropane is harmful if swallowed and may cause respiratory irritation . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .

Future Directions

One potential future direction for 1,1,1,2,2-Pentachloropropane is its use in the preparation of 1,1,2,3-tetrachloropropene . This involves heating 1,1,1,2,3-pentachloropropane in a gas phase in the absence of a catalyst to carry out a dehydrochlorination reaction .

properties

IUPAC Name

1,1,1,2,2-pentachloropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl5/c1-2(4,5)3(6,7)8/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCVHAQNWWBTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(Cl)(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204164
Record name Propane, pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2-Pentachloropropane

CAS RN

55632-13-8
Record name Propane, pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055632138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In operation of process 310, 1,1-dichloropropene is fed to chlorination reactor 302 and chlorinated in the presence of a catalytic amount of aluminum chloride to produce 1,1,1,2,2-pentachloropropane, 1,1,1,2-tetrachloropropane intermediate, and anhydrous HCl as a byproduct. The HCl and excess chlorine is fed to HCl purification unit 304 where anhydrous HCl is purified and taken as the overhead stream. The bottom stream comprising Cl2 is then recycled back to reactor 302. The bottom product stream of chlorination reactor 302, comprising 1,1,1,2,2-pentachloropropane, 1,1,1,2-tetrachloropropane, and heavies is quenched to remove aluminum chloride in the aqueous phase. The organic product is dried in drying unit 306 and the dried stream provided to separation unit 318.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,2-Pentachloropropane
Reactant of Route 2
1,1,1,2,2-Pentachloropropane
Reactant of Route 3
1,1,1,2,2-Pentachloropropane
Reactant of Route 4
1,1,1,2,2-Pentachloropropane
Reactant of Route 5
1,1,1,2,2-Pentachloropropane
Reactant of Route 6
1,1,1,2,2-Pentachloropropane

Citations

For This Compound
9
Citations
AT Morse, LC Leitch - Canadian Journal of Chemistry, 1954 - cdnsciencepub.com
Dehydrohalogenation of cis-1,2-dichloro-1-alkenes, RCCl═CHCl, with potassium hydroxide in butanol has been used to prepare a number of new 1-chloro-1-alkynes, viz. 1-chloro-1-…
Number of citations: 16 cdnsciencepub.com
RN Haszeldine - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… Since this solid product was derived from what is now known to be 1 : 1 : 2-trichloroprop-l-ene, it is actually 1 : 1 : 1 : 2 : 2-pentachloropropane; the high mp is in accord with a molecule …
Number of citations: 30 pubs.rsc.org
H Gerding, HG Haring - … des Travaux Chimiques des Pays‐Bas, 1955 - Wiley Online Library
In the present paper, No. I of a series comprising a comparative study of the Raman spectra of a great number of different kinds of aliphatic chlorine compounds, chloroethanes and …
Number of citations: 36 onlinelibrary.wiley.com
RP Verma, C Hansch - Bioorganic & medicinal chemistry, 2005 - Elsevier
The polarizability of a molecule, an important physical property, is currently attracting our attention particularly in the area of QSAR (quantitative structure–activity relationships) for …
Number of citations: 94 www.sciencedirect.com
RM Goldrick - 1940 - search.proquest.com
T his re searc h was sponsored by th e M allinckrodt Chemical Works of S t. L o uis, M isso uri, as fello w sh ip No. 6 8 of th e Purdue R esearch F oundation. Theuna&n purpose of th e …
Number of citations: 2 search.proquest.com
X Li - 2016 - research.library.mun.ca
Surface microlayer (SML) is critical to various Earth system processes due to its unique physiochemical properties. One of main concerns regarding SML is regarding the persistent …
Number of citations: 1 research.library.mun.ca
M Nappa, S Peng, X Sun - Modern Synthesis Processes and Reactivity of …, 2017 - Elsevier
In this chapter we outline routes to hydrohaloolefins that are being made commercially for used as refrigerants, and foam expansion agents, and also in a variety of other applications. …
Number of citations: 7 www.sciencedirect.com
R Stølevik, K Hagen - Journal of molecular structure, 1995 - Elsevier
Ab initio molecular orbital calculations (HF/6-31G∗) have been carried out on all chloroethanes and chloropropanes. Conformational structures and energies have been obtained and …
Number of citations: 19 www.sciencedirect.com
YI Rotshtein, NG Sokolovskaya - … Chemistry of the …, 1971 - Consultants Bureau Enterprises
Number of citations: 0

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